molecular formula C5H8N4O B2609633 N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide CAS No. 57362-85-3

N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2609633
CAS No.: 57362-85-3
M. Wt: 140.146
InChI Key: DHRLRBWAIIHHBA-UHFFFAOYSA-N
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Description

N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide: is a heterocyclic organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms

Mechanism of Action

Target of Action

N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide is a type of triazole compound . Triazole compounds are known to interact with a variety of enzymes and receptors due to their ability to form hydrogen bonds and bipolar interactions . .

Mode of Action

It is known that triazole compounds can interact with their targets through hydrogen bonding and bipolar interactions . This interaction can lead to changes in the function of the target, which can result in various biological effects.

Biochemical Pathways

Triazole compounds are known to have a broad range of applications in biomedicinal, biochemical, and material sciences . Therefore, it is plausible that this compound could affect multiple biochemical pathways.

Pharmacokinetics

It is known that triazole compounds are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . These properties could potentially impact the bioavailability of this compound.

Result of Action

Given the broad range of biological activities associated with triazole compounds , it is plausible that this compound could have diverse molecular and cellular effects.

Action Environment

It is known that triazole compounds are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . These properties suggest that this compound could be stable under a variety of environmental conditions.

Biochemical Analysis

Biochemical Properties

N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as glycogen synthase kinase 3β (GSK3β) and acetylcholinesterase (AChE), which are involved in key biochemical pathways . The compound’s interaction with these enzymes can lead to significant changes in cellular processes, including the regulation of glucose metabolism and neurotransmitter breakdown .

Cellular Effects

This compound has been observed to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of signaling pathways such as the Wnt/β-catenin pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of enzymes like GSK3β and AChE, inhibiting their activity and thereby affecting downstream biochemical pathways . This inhibition can lead to alterations in cellular processes such as glucose metabolism and neurotransmitter breakdown, ultimately influencing cell function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. The compound exhibits good stability under various conditions, but it can undergo degradation over extended periods . Long-term studies have indicated that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as improved glucose metabolism and enhanced cognitive function . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects are critical for determining the compound’s therapeutic window and safety margins .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily through hepatic enzymes, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for adverse effects . Understanding these pathways is essential for optimizing the compound’s therapeutic use and minimizing its toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various tissues, including the liver, brain, and kidneys . Its localization and accumulation within these tissues can influence its pharmacological effects and potential for toxicity . Studying these transport mechanisms is crucial for developing effective delivery strategies and improving the compound’s therapeutic profile .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often directed to particular cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . This localization can enhance its interactions with specific biomolecules and increase its efficacy in modulating cellular processes . Understanding the subcellular distribution of the compound is important for elucidating its mechanism of action and optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of N-methylhydrazine with ethyl acetoacetate to form the triazole ring, followed by subsequent functionalization to introduce the carboxamide group.

  • Cyclization Reaction

      Reactants: N-methylhydrazine and ethyl acetoacetate

      Conditions: Reflux in ethanol

      Product: 1-methyl-1H-1,2,3-triazole

  • Functionalization

      Reactants: 1-methyl-1H-1,2,3-triazole and methyl isocyanate

      Conditions: Room temperature

      Product: this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation

      Reagents: Potassium permanganate, hydrogen peroxide

      Conditions: Aqueous or organic solvents, varying temperatures

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Anhydrous conditions, low temperatures

  • Substitution

      Reagents: Halogenating agents, nucleophiles

      Conditions: Solvent choice depends on the specific substitution reaction

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines.

Scientific Research Applications

N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and coordination complexes, due to its unique electronic properties.

    Agrochemicals: It is explored as a potential active ingredient in pesticides and herbicides, offering selective activity against specific pests or weeds.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A parent compound with a similar triazole ring structure but lacking the carboxamide and methyl groups.

    N-methyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but with only one methyl group.

    1,2,4-Triazole: A structural isomer with different nitrogen atom positioning in the ring.

Uniqueness

N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both the N-methyl and carboxamide groups, which confer distinct electronic and steric properties. These modifications can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in drug design and other applications.

Properties

IUPAC Name

N,1-dimethyltriazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-6-5(10)4-3-9(2)8-7-4/h3H,1-2H3,(H,6,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRLRBWAIIHHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN(N=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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